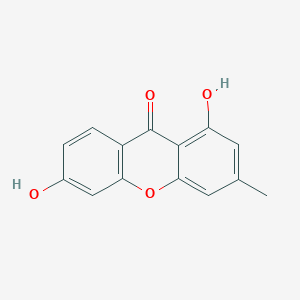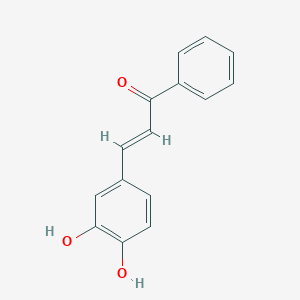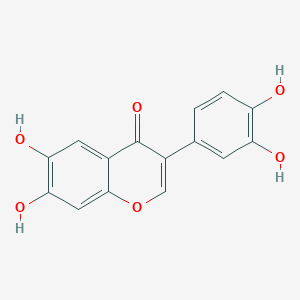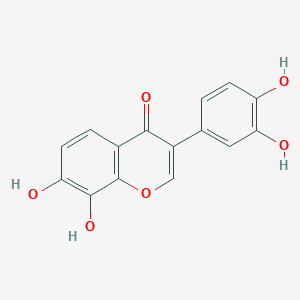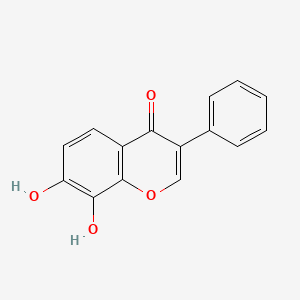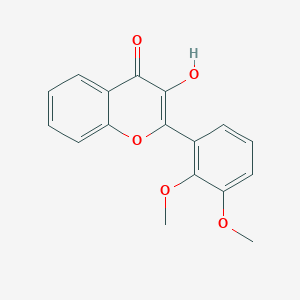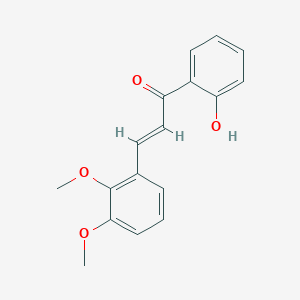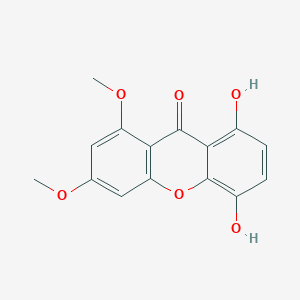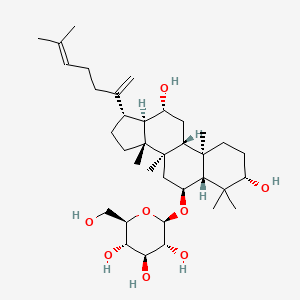
Ginsenoside Rk3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ginsenoside Rk3 is one of the major active components of ginseng . It is isolated from the root of Panax notoginseng and is present in the roots of Panax ginseng herbs . Ginsenoside Rk3 is a promising candidate to regulate skin pigments and exert anti-photoaging effects on skin physiology .
Synthesis Analysis
Ginsenoside Rk3 is a product of the ginseng plant, specifically found in its roots . The synthesis of ginsenosides like Rk3 involves a complex biosynthetic pathway within the ginseng plant .
Molecular Structure Analysis
The molecular formula of Ginsenoside Rk3 is C36H60O8 .
Chemical Reactions Analysis
Ginsenoside Rk3 has been found to significantly inhibit TNF-α-induced NF-κB transcriptional activity . It also reduces cell viability, inhibits both cell proliferation and colony formation, and induces G1 phase cell cycle arrest by downregulating the expression of cyclin D1 and CDK4 and upregulating the expression of P21 .
Physical And Chemical Properties Analysis
Ginsenoside Rk3 is a triterpene saponin . It significantly inhibits TNF-α-induced NF-κB transcriptional activity, with an IC50 of 14.24±1.30 μM in HepG2 cells .
Scientific Research Applications
Anti-Photoaging and Anti-Inflammatory Effects
Ginsenoside Rk3 is a major active component of ginseng, a plant widely cultivated in China and Korea . It has been found to have anti-photoaging effects on skin physiology . When mixed with a cream and applied to the skin of mice, Ginsenoside Rk3 showed significant anti-photoaging and anti-inflammatory effects, even under UV irradiation for 12 weeks . It inhibited the decrease in water and hydroxyproline levels in skin tissues and the loss of superoxide dismutase and glutathione peroxidase activities in the blood .
Inhibition of Thrombosis
Ginsenoside Rk3 has been found to have anti-thrombotic effects . It inhibits the dense tubular system Ca2+, lowering platelet activity by inactivating the integrin αIIb/β3 and reducing the binding of fibrinogen .
Anticancer Effects
Ginsenoside Rk3 has shown anticancer effects on non-small cell lung cancer . It reduced cell viability, inhibited both cell proliferation and colony formation, and induced G1 phase cell cycle arrest by downregulating the expression of cyclin D1 and CDK4 and upregulating the expression of P21 .
Production of Rare Ginsenosides
Ginsenoside Rk3 can be obtained through the heat treatment of Gynostemma pentaphyllum . The glycosidic bond at the 20 positions could be cleaved by ginsenoside Rb3 to form ginsenoside Rd, which, in turn, gave rise to ginsenoside Rg3 (S) and Rg3 ® . This transformation process occurs in a weak acidic environment provided by G. pentaphyllum itself, without the involvement of endogenous enzymes .
Mechanism of Action
Target of Action
Ginsenoside Rk3 (Rk3) is a bioactive component derived from ginseng and Panax notoginseng . It has been found to target several key components in the body. One of its primary targets is the gut microbiota . Rk3 has been shown to modulate the composition of gut microbiota, improving the metabolism of intestinal endogenous substances and alleviating the level of inflammation . It also targets the Nucleotide-binding oligomerization domain-like receptor 3 (NLRP3) inflammasome pathway . In cancer cells, Rk3 targets the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway .
Mode of Action
Rk3 interacts with its targets in several ways. In the gut microbiota, it modulates the composition by improving the metabolism of intestinal endogenous substances and alleviating the level of inflammation . In the context of cancer, Rk3 inhibits the PI3K/Akt/mTOR pathway, leading to apoptosis and autophagy .
Biochemical Pathways
Rk3 affects several biochemical pathways. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial in cell survival and proliferation . This leads to apoptosis and autophagy in cancer cells . Rk3 also affects the NLRP3 inflammasome pathway, which is involved in inflammatory responses .
Pharmacokinetics
The absorption of Rk3 is fast in the gastrointestinal tract . It is metabolized mainly into Rh1 and F1 by intestinal microflora before absorption into the blood . Rk3 is quickly cleared from the body .
Result of Action
The action of Rk3 leads to several molecular and cellular effects. It reduces cell viability and inhibits cell proliferation . It induces G1 phase cell cycle arrest by downregulating the expression of cyclin D1 and CDK4 and upregulating the expression of P21 . Rk3 also induces apoptosis in a concentration-dependent manner . Furthermore, it significantly inhibits the growth of tumors without an obvious effect on the body weight of the treated mice .
Action Environment
The action of Rk3 can be influenced by environmental factors. For instance, the gut microbiota, which is affected by diet and other environmental factors, is a primary target of Rk3 . Changes in the gut microbiota can therefore influence the action, efficacy, and stability of Rk3 .
Safety and Hazards
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60O8/c1-19(2)10-9-11-20(3)21-12-15-35(7)27(21)22(38)16-25-34(6)14-13-26(39)33(4,5)31(34)23(17-36(25,35)8)43-32-30(42)29(41)28(40)24(18-37)44-32/h10,21-32,37-42H,3,9,11-18H2,1-2,4-8H3/t21-,22-,23+,24-,25-,26+,27+,28-,29+,30-,31+,32-,34-,35-,36-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXFIVJSCUOFNT-QXPABTKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


